4-Bromothiophene-2-sulfonamide 4-Bromothiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 214342-79-7
VCID: VC4244022
InChI: InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)
SMILES: C1=C(SC=C1Br)S(=O)(=O)N
Molecular Formula: C4H4BrNO2S2
Molecular Weight: 242.11

4-Bromothiophene-2-sulfonamide

CAS No.: 214342-79-7

Cat. No.: VC4244022

Molecular Formula: C4H4BrNO2S2

Molecular Weight: 242.11

* For research use only. Not for human or veterinary use.

4-Bromothiophene-2-sulfonamide - 214342-79-7

Specification

CAS No. 214342-79-7
Molecular Formula C4H4BrNO2S2
Molecular Weight 242.11
IUPAC Name 4-bromothiophene-2-sulfonamide
Standard InChI InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)
Standard InChI Key MZQCSQKZJCIDSA-UHFFFAOYSA-N
SMILES C1=C(SC=C1Br)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromothiophene-2-sulfonamide features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at the 2-position with a sulfonamide group (-SO2_2NH2_2) and at the 4-position with a bromine atom. The planar thiophene ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing bromine and sulfonamide groups enhance electrophilicity and binding affinity .

Physical and Spectral Characteristics

Key physicochemical properties include:

  • Melting Point: 138–142°C (lit.)

  • Solubility: Moderately soluble in methanol and dimethyl sulfoxide (DMSO)

  • pKa: 9.75 ± 0.60 (predicted), indicating weak acidity

  • Density: 1.951 ± 0.06 g/cm³

Spectroscopic data (IR, NMR) corroborate the sulfonamide N-H stretch (~3260 cm1^{-1}) and S=O asymmetric vibrations (~1350 cm1^{-1}) . The 1H^1\text{H} NMR spectrum exhibits a singlet for the sulfonamide protons (δ 7.2 ppm) and multiplet signals for thiophene protons (δ 6.8–7.1 ppm) .

Synthetic Methodologies

Alkylation of 5-Bromothiophene-2-Sulfonamide

The parent compound, 5-bromothiophene-2-sulfonamide, is alkylated using alkyl bromides (e.g., bromoethane, 1-bromopropane) in the presence of lithium hydride (LiH) and dimethylformamide (DMF) at room temperature :

R-Br+5-Br-Thiophene-2-SO2NH2LiH, DMF5-Br-Thiophene-2-SO2NHR\text{R-Br} + \text{5-Br-Thiophene-2-SO}_2\text{NH}_2 \xrightarrow{\text{LiH, DMF}} \text{5-Br-Thiophene-2-SO}_2\text{NHR}

Yields range from 62% to 78%, depending on the alkyl chain length and steric hindrance . For instance, 5-bromo-N-propylthiophene-2-sulfonamide (3b) achieves a 78% yield .

Suzuki-Miyaura Cross-Coupling

To expand structural diversity, Suzuki coupling introduces aryl groups at the 5-position of the thiophene ring. Using palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids, derivatives like 5-aryl-N-propylthiophene-2-sulfonamides (4a–g) are synthesized in 56–72% yields . Electron-donating substituents on the boronic acid enhance yields, while electron-withdrawing groups slightly reduce efficiency .

Biological Activities and Mechanisms

Antibacterial Efficacy

4-Bromothiophene-2-sulfonamide derivatives exhibit potent activity against multidrug-resistant Gram-negative bacteria. Key findings include:

CompoundTarget BacteriumMIC (μg/mL)MBC (μg/mL)
3bKlebsiella pneumoniae ST1470.390.78
4fEscherichia coli11.3122.62
SulfamethoxazoleSalmonella typhimurium19.2438.48

Data source:

The sulfonamide group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme, while the bromine atom enhances membrane permeability .

Urease Inhibition

Molecular docking studies reveal that 4-bromothiophene-2-sulfonamide binds to the active site of Canavalia ensiformis urease (PDB: 4H9M) via:

  • Hydrogen bonds with His492 and Asp633

  • Hydrophobic interactions with Ala440 and Leu523

Molecular Interactions and Structure-Activity Relationships

Key Structural Determinants

  • Bromine Position: 4-Bromo substitution optimizes steric compatibility with bacterial DHPS, whereas 5-bromo analogs show reduced activity .

  • Alkyl Chain Length: Propyl groups (3b) enhance solubility and MIC values compared to ethyl (3a) or isopropyl (3c) chains .

  • Aryl Substituents: Electron-rich aryl groups (e.g., 4-methoxyphenyl in 4f) improve antibacterial potency by 40% compared to electron-deficient variants .

Thermodynamic Binding Profiles

Isothermal titration calorimetry (ITC) data for compound 3b binding to NDM-1 (PDB: 5N5I):

  • ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}

  • ΔH=6.2kcal/mol\Delta H = -6.2 \, \text{kcal/mol}

  • TΔS=3.6kcal/molT\Delta S = -3.6 \, \text{kcal/mol}

The negative ΔG\Delta G confirms spontaneous binding, driven by enthalpic contributions from hydrogen bonds .

Comparative Analysis with Analogous Compounds

CompoundStructural FeatureMIC (μg/mL)Key Advantage
4-Bromo-2-sulfonamide4-Br, sulfonamide0.39Broad-spectrum activity
5-Bromo-N-ethyl-2-sulfonamide5-Br, ethyl chain1.56Lower cytotoxicity
5-Aryl-2-sulfonamideAryl group at 5-position0.89Enhanced CA-IX inhibition

Data synthesized from

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